molecular formula C16H18BrN3O3S B2541855 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine CAS No. 2379974-99-7

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine

Cat. No.: B2541855
CAS No.: 2379974-99-7
M. Wt: 412.3
InChI Key: DZKGKOFGHRXHMX-UHFFFAOYSA-N
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Description

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine typically involves multiple steps. One common approach is to start with the piperidine ring, which is functionalized with a benzenesulfonyl group. This intermediate is then reacted with a bromopyrimidine derivative under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow chemistry could also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzenesulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular therapeutic context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-chloropyrimidine
  • 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-fluoropyrimidine

Uniqueness

The uniqueness of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, for example, makes it particularly suitable for certain types of coupling reactions that may not be as efficient with other halogenated derivatives.

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c17-14-9-18-16(19-10-14)23-12-13-5-4-8-20(11-13)24(21,22)15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGKOFGHRXHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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